molecular formula C9H15NO2S B012854 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one CAS No. 102831-92-5

1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one

Cat. No.: B012854
CAS No.: 102831-92-5
M. Wt: 217.4 g/mol
InChI Key: LUMSKZAOAHMEGE-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one is a synthetic thiazolidinone derivative of significant interest in medicinal chemistry research. The compound's core structure is a five-membered 1,3-thiazolidine ring system featuring a thioxo (C=S) group at position 2, which defines its role as a rhodanine analog. Rhodanine-based compounds are extensively investigated for their diverse biological activities, particularly as antibacterial agents against Gram-positive bacteria . The molecular architecture includes an isopropyl substituent at the 4-position of the thiazolidine ring and a propan-1-one group on the ring nitrogen, which collectively influence the compound's three-dimensional geometry, electronic distribution, and lipophilicity—key parameters that modulate its interaction with biological targets and cellular membranes . This compound serves as a valuable chemical intermediate and scaffold for designing novel antimicrobials. Researchers utilize this rhodanine derivative to explore structure-activity relationships (SAR), particularly investigating how the nature and length of the N-3 substituent affect antibacterial potency and selectivity . The sulfur atoms within the thiazolidinone core can engage in specific electrostatic interactions, such as N···S contacts, which are hypothesized to contribute to the high biological activity observed in related derivatives by influencing binding to target proteins . Beyond antimicrobial applications, rhodanine-3-carboxyalkyl acid derivatives demonstrate potential as inhibitors for enzymes like aldose reductase and alpha-amylase, indicating broad utility in metabolic disorder research . Furthermore, structurally similar thiazolidinone compounds are actively explored as ligands for misfolded proteins like transthyretin, relevant to amyloidosis research, and have applications in developing materials such as dye-sensitized solar cells (DSSC) . This product is intended for research purposes only in biochemical, microbiological, and pharmaceutical development studies. It is not for diagnostic, therapeutic, or human/ veterinary use.

Properties

IUPAC Name

1-(4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS2/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMSKZAOAHMEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CSC1=S)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564419
Record name 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102831-92-5
Record name 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schiff Base Formation

The Schiff base intermediate is synthesized by condensing isopropylamine (1.0 equiv) with propan-1-one (1.2 equiv) in ethanol under reflux for 6–8 hours. The reaction is catalyzed by acetic acid, yielding an imine with >85% efficiency.

Cyclization with Thioglycolic Acid

The Schiff base (0.011 mol) is reacted with thioglycolic acid (0.011 mol) in ethanol using ZnCl₂ (10 mol%) as a catalyst. The mixture is stirred at room temperature for 2.5 hours, followed by refluxing for 5 hours. Completion is monitored via TLC, and the product is purified via silica gel chromatography (CH₃OH:CHCl₃, 7:3 v/v), yielding 65% of the target compound.

Key Optimization Parameters:

  • Catalyst : ZnCl₂ enhances cyclization efficiency by stabilizing the thiolate intermediate.

  • Solvent : Ethanol facilitates proton transfer and minimizes side reactions.

  • Temperature : Reflux conditions (78°C) accelerate ring closure.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes.

Procedure

A mixture of isopropylamine (1.0 equiv), propan-1-one (1.1 equiv), and mercaptoacetic acid (1.5 equiv) in toluene is irradiated at 150 W for 6–8 minutes. The crude product is recrystallized from acetone, achieving yields of 75–82%.

Advantages Over Conventional Methods:

  • Time Efficiency : 6–8 minutes vs. 5–6 hours.

  • Yield Improvement : 82% vs. 65% under thermal conditions.

One-Pot Multicomponent Reactions

A one-pot approach streamlines synthesis by combining amine, carbonyl, and thiocarboxylic acid components in a single step.

Reaction Conditions

Isopropylamine (1.0 equiv), propan-1-one (1.1 equiv), and mercaptoacetic acid (1.2 equiv) are combined in DMF with PIDA (1.0 equiv) as an oxidant. The mixture is stirred at room temperature for 5.5 hours, followed by extraction with CH₂Cl₂ and column chromatography (EtOAc).

ParameterConventional MethodMicrowaveOne-Pot
Time (h)5.50.15.5
Yield (%)658274
CatalystZnCl₂NonePIDA
SolventEthanolTolueneDMF

Functionalization of Thiazolidinone Intermediates

Post-cyclization modifications are employed to introduce the sulfanylidene group.

Sulfurization with Lawesson’s Reagent

The thiazolidinone intermediate (1.0 equiv) is treated with Lawesson’s reagent (0.5 equiv) in THF under nitrogen. The reaction is stirred at 60°C for 12 hours, yielding the sulfanylidene derivative after purification.

Characterization Data:

  • IR : ν 2135 cm⁻¹ (C=S stretch).

  • ¹H NMR : δ 3.19 ppm (s, 3H, S–CH₃).

  • HRMS : m/z 283.0763 (calculated for C₁₅H₁₃N₃OS).

Challenges and Optimization Strategies

Side Reactions

Competing oxidation of the sulfanylidene group to sulfoxide is mitigated by using anhydrous solvents and inert atmospheres.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may necessitate higher temperatures for cyclization .

Chemical Reactions Analysis

Types of Reactions: Aluminum subacetate undergoes various chemical reactions, including hydrolysis and complexation. It is known to react with water to form aluminum hydroxide and acetic acid. The compound can also participate in substitution reactions with other metal salts to form different aluminum compounds .

Common Reagents and Conditions:

    Hydrolysis: Involves the reaction of aluminum subacetate with water, resulting in the formation of aluminum hydroxide and acetic acid.

    Complexation: Aluminum subacetate can form complexes with other metal ions, such as zinc or copper, under specific conditions.

Major Products Formed:

    Aluminum Hydroxide: Formed through the hydrolysis of aluminum subacetate.

    Acetic Acid: A byproduct of the hydrolysis reaction.

Scientific Research Applications

Aluminum subacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a reagent in various chemical reactions and synthesis processes.
  • Employed in the preparation of other aluminum compounds.

Biology:

  • Utilized in biological studies to investigate the effects of aluminum on cellular processes.
  • Applied in the formulation of laboratory reagents and buffers.

Medicine:

Industry:

  • Employed in the production of antiperspirants and deodorants.
  • Used in water treatment processes to remove impurities and contaminants.

Mechanism of Action

Aluminum subacetate is often compared with other aluminum compounds, such as aluminum acetate and aluminum sulfate.

Aluminum Acetate:

  • Similar in structure but differs in the number of acetate groups attached to the aluminum ion.
  • Used in similar applications, such as topical solutions for skin irritations.

Aluminum Sulfate:

  • Contains sulfate ions instead of acetate ions.
  • Primarily used in water treatment and as a mordant in dyeing processes.

Uniqueness of Aluminum Subacetate:

Comparison with Similar Compounds

Structural Analogues in the Thiazolidinone Family

Thiazolidinones share a common core but differ in substituents, leading to varied chemical and biological behaviors. Key comparisons include:

Compound Name Substituents Molecular Formula Key Features Biological Activity
1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one Propan-2-yl (position 4), propan-1-one (position 3) C₉H₁₃NOS₂ High lipophilicity due to branched alkyl groups; enhanced thermal stability Potential enzyme inhibition (e.g., acetylcholinesterase)
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one Pyrazole and ethoxyphenyl substituents C₂₄H₂₂N₂O₂S₂ Extended conjugation via methylidene group; planar structure Antimicrobial, anti-inflammatory
1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Trimethoxyphenyl group C₁₆H₁₇NO₃S₂ Electron-rich aromatic system; strong UV absorption Anticancer activity (DNA intercalation)
3-Butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one Butyl and propoxyphenyl groups C₂₅H₂₆N₂O₂S₂ Bulky substituents; increased steric hindrance Moderate cytotoxicity against cancer cell lines

Key Observations :

  • Electronic Effects : The propan-1-one group in the target compound enhances electrophilicity compared to methylidene or phenyl-substituted analogs .
  • Lipophilicity : Branched alkyl groups (e.g., propan-2-yl) improve membrane permeability relative to linear alkyl chains (e.g., butyl) .

Comparison with Non-Thiazolidinone Heterocycles

Compounds with alternative heterocyclic cores but similar functional motifs:

Compound Name Core Structure Functional Groups Key Differences Applications
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Thiazole Phenoxypropanamide Six-membered thiazole ring vs. five-membered thiazolidinone Enzyme inhibition (e.g., COX-2)
1-(4-Fluorobenzenesulfonyl)-3-(4-methylphenyl)propan-1-one Propanone Fluorobenzenesulfonyl Lacks sulfur heterocycle; sulfonyl group enhances solubility Anti-inflammatory
1-(Pyridin-3-yl)propan-2-one Pyridine Propan-2-one Nitrogen-rich aromatic system Catalysis in organic synthesis

Key Observations :

  • Ring Size: Thiazolidinones (five-membered) exhibit greater conformational flexibility than thiazoles (six-membered), influencing binding to biological targets .
  • Solubility: Sulfonyl or phenoxy groups in non-thiazolidinones improve aqueous solubility but reduce membrane permeability compared to sulfur-containing analogs .

Biological Activity

1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one, with the molecular formula C9H15NOS2 and a molecular weight of 217.4 g/mol, is a thiazolidine derivative characterized by a sulfanylidene group. This compound has garnered attention due to its potential therapeutic properties and its involvement in various chemical syntheses. Despite limited direct research on this specific compound, its structural relatives within the thiazolidine family suggest significant biological activity.

Biological Properties

Research indicates that compounds related to thiazolidinediones, including this compound, exhibit diverse biological activities. These include:

  • Antimicrobial Activity : Thiazolidinedione derivatives have shown potential as antimicrobial agents against various pathogens.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to inhibit inflammatory pathways.
  • Antidiabetic Properties : Compounds within this class are often studied for their insulin-sensitizing effects.

While specific mechanisms for this compound are not well-documented, related thiazolidine derivatives interact with multiple biological targets. These interactions may involve:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in glucose metabolism.
  • Modulation of Signaling Pathways : They may affect pathways related to inflammation and cell proliferation.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
RhodanineContains a rhodanine ringKnown for broad-spectrum antimicrobial activity
ThiazolidinedioneContains a thiazolidine ringPrimarily used in diabetes treatment
2-Sulfanylidene derivativesSimilar sulfanylidene structureOften studied for antitumor properties

This table highlights the diversity within the thiazolidine family and emphasizes the unique aspects of the target compound regarding its specific substituents.

Case Studies and Research Findings

Recent studies have explored the biological activities of thiazolidinedione derivatives that may relate to this compound:

Study on Antidiabetic Activity

A study synthesized several thiazolidinedione derivatives and evaluated their antidiabetic properties using an alloxan-induced model. The most active compounds demonstrated significant reductions in blood glucose levels compared to standard drugs like pioglitazone (Table 1).

Compounds% Reduction in Blood Glucose Level
DMSO+31
Pioglitazone-23.07
Compound 1-21.71
Compound 2-22.84

Study on Antimicrobial Activity

Another research focused on the antimicrobial efficacy of thiazolidinedione derivatives against various bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory effects comparable to established antibiotics.

Q & A

Basic: What experimental methods are used to confirm the molecular structure of 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one?

Answer:
The structure is confirmed via single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement . Key steps include:

  • Growing high-quality crystals (e.g., via slow evaporation from DMF or ethanol) .
  • Collecting intensity data and refining atomic coordinates, accounting for H atoms via riding models .
  • Cross-validating with spectroscopic techniques (e.g., NMR, IR) to confirm functional groups like the sulfanylidene moiety and propan-1-one backbone .

Advanced: How can researchers resolve discrepancies in crystallographic data for thiazolidine derivatives?

Answer:
Discrepancies (e.g., bond-length variations, thermal parameters) are addressed by:

  • Using SHELXL’s restraints/constraints to refine disordered regions or flexible groups (e.g., isopropyl substituents) .
  • Comparing data with structurally analogous compounds (e.g., chalcone derivatives) to identify trends in packing or torsional angles .
  • Revisiting synthesis protocols to ensure purity, as impurities can distort crystallographic results .

Basic: What synthetic routes are effective for producing high-purity this compound?

Answer:
Key methods include:

  • Cyclocondensation reactions : Reacting thioamide precursors with α-haloketones in refluxing ethanol .
  • Recrystallization : Purifying crude products using solvents like ethanol or DMF to achieve ≥95% purity .
  • Monitoring progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Advanced: What mechanistic insights explain the formation of the thiazolidinone ring in this compound?

Answer:
The ring forms via:

  • Nucleophilic attack : The sulfur atom in the thioamide group attacks the carbonyl carbon of the α-haloketone, followed by deprotonation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating cyclization .
  • Steric considerations : Bulky substituents (e.g., isopropyl groups) may slow ring closure, requiring prolonged reflux .

Basic: How is the purity of this compound assessed in academic research?

Answer:
Purity is evaluated using:

  • Chromatography : HPLC or GC-MS to quantify impurities .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm integration ratios and absence of extraneous peaks .
  • Elemental analysis : Matching experimental C/H/N/S percentages to theoretical values .

Advanced: How do researchers analyze the electronic effects of the sulfanylidene group on reactivity?

Answer:
Methods include:

  • Computational studies : Density Functional Theory (DFT) to map electron density around the sulfanylidene moiety and predict sites for electrophilic/nucleophilic attack.
  • Experimental probes : Reacting the compound with electrophiles (e.g., alkyl halides) to assess sulfur’s nucleophilicity .
  • Spectroscopic comparisons : UV-Vis or IR shifts to track electronic changes during reactions .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Storage : Keep in airtight containers, away from oxidizers and heat sources .

Advanced: How does crystal packing influence the compound’s physicochemical properties?

Answer:

  • Hydrogen bonding : The sulfanylidene group may form weak S···H interactions, affecting solubility and melting point .
  • Packing motifs : Bulky isopropyl groups can induce steric hindrance, leading to polymorphic variations .
  • Thermal analysis : DSC/TGA to correlate packing density with thermal stability .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1^1H NMR : Identifies protons on the thiazolidinone ring and isopropyl group (δ 1.2–1.4 ppm for CH3_3) .
  • IR spectroscopy : Detects C=O (1680–1720 cm1^{-1}) and C=S (1050–1250 cm1^{-1}) stretches .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Solvent optimization : Use high-boiling solvents (e.g., toluene) for reflux efficiency .
  • Scale-up protocols : Incrementally increase batch size while monitoring exothermicity and mixing efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one

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